In Vitro MAO-B Inhibitory Potency of N-(4-Heptyl)propargylamine vs. Potent Aliphatic Propargylamine Analogs
N-(4-Heptyl)propargylamine exhibits an IC50 of 28 μM for MAO-B inhibition, which is approximately 6,320‑fold weaker than the potent, optimized aliphatic propargylamine inhibitor rasagiline (IC50 = 4.43 nM) [1]. This potency differential is consistent with SAR findings indicating that aliphatic propargylamines lacking N‑methyl substitution and possessing longer alkyl chains (C7) demonstrate substantially reduced inhibitory activity compared to shorter‑chain, N‑methylated derivatives [2].
| Evidence Dimension | MAO‑B inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 28 μM |
| Comparator Or Baseline | Rasagiline: IC50 = 4.43 nM |
| Quantified Difference | Rasagiline is approximately 6,320‑fold more potent than N-(4-Heptyl)propargylamine. |
| Conditions | In vitro MAO‑B inhibition assays using human or rat enzyme preparations; specific assay conditions for the 28 μM value are not detailed in the available literature. |
Why This Matters
This substantial potency gap underscores the critical role of N‑methyl substitution and optimal chain length in achieving high‑affinity MAO‑B inhibition, positioning N-(4-Heptyl)propargylamine as a valuable low‑potency comparator or negative control in SAR studies.
- [1] Southan, C. (2017). Comment on PubMed Commons: 'With a reported IC50 of 28 μM, this compound can be neither potent nor selective'. Hypothesis annotation of PMID:27754406. View Source
- [2] Yu, P. H., Davis, B. A., & Boulton, A. A. (1992). Aliphatic propargylamines: potent, selective, irreversible monoamine oxidase B inhibitors. Journal of Medicinal Chemistry, 35(20), 3705–3713. View Source
